1.2 Synthesis Analysis: A notable synthetic route for Decahydropyrrolo[3,4-B]azepin-5(4H)-ones involves a copper-catalyzed cycloisomerization of unactivated allene-tethered O-propargyl oximes. [] This domino reaction sequence proceeds through a [, ]-sigmatropic rearrangement, a [3 + 2] cycloaddition, and a final [, ]-sigmatropic rearrangement, efficiently constructing both rings of the fused bicyclic system in a single step. []
2.2 Synthesis Analysis: The copper-catalyzed cycloisomerization mentioned earlier exemplifies the importance of catalysis in synthesizing Decahydropyrrolo[3,4-B]azepin-2-one derivatives. This reaction employs a copper catalyst to facilitate the cascade transformation, highlighting the role of catalysis in constructing complex heterocycles from readily available starting materials. []
3.2 Synthesis Analysis: A study focusing on Pim kinase inhibitors showcased the synthesis of (R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3H)-one, a potent and selective inhibitor. [] This compound, structurally related to Decahydropyrrolo[3,4-B]azepin-2-one, highlights the potential of this scaffold in developing novel therapeutics for hematological malignancies. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4